molecular formula C13H9BClFN2O5 B12858629 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid

5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid

Cat. No.: B12858629
M. Wt: 338.48 g/mol
InChI Key: JGVQEEYFVVEKHQ-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid is a complex organic compound that features a boronic acid group, a fluorine atom, and a chloronitrophenylcarbamoyl moiety

Preparation Methods

The synthesis of 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chloronitrophenylcarbamoyl intermediate, which is then coupled with a fluorobenzeneboronic acid derivative. Common reagents used in these reactions include dichloromethane, substituted anilines, and hydrochloric acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid can undergo various chemical reactions, including:

Scientific Research Applications

5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated by hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar compounds to 5-(2-Chloro-4-nitrophenylcarbamoyl)-3-fluorobenzeneboronic acid include:

Properties

Molecular Formula

C13H9BClFN2O5

Molecular Weight

338.48 g/mol

IUPAC Name

[3-[(2-chloro-4-nitrophenyl)carbamoyl]-5-fluorophenyl]boronic acid

InChI

InChI=1S/C13H9BClFN2O5/c15-11-6-10(18(22)23)1-2-12(11)17-13(19)7-3-8(14(20)21)5-9(16)4-7/h1-6,20-21H,(H,17,19)

InChI Key

JGVQEEYFVVEKHQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)(O)O

Origin of Product

United States

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